![molecular formula C7H9N3O2 B1387838 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol CAS No. 908010-94-6](/img/structure/B1387838.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is a chemical compound with the empirical formula C7H9N3 · 2HCl . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. This is followed by subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular weight of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is 208.09 . The InChI key is WLSBRWTXCPUJMN-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used in the synthesis of various pharmaceutical compounds, including mTOR kinase and PI3 kinase inhibitors .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydropteroic Acid Derivatives
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds are utilized as starting materials in the multi-step synthesis of tetrahydropteroic acid derivatives. These compounds play a crucial role in developing diverse methodologies for pyrido[4,3-d]pyrimidine chemistry, with a focus on the formation of the pyrido[4,3-d]pyrimidine moiety from pyridine and pyrimidine derivatives or multicomponent synthesis (Elattar & Mert, 2016).
Antifolate Activity
2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines exhibit significant antifolate activity. They have been synthesized with various substitutions and tested for their ability to inhibit dihydrofolate reductase from different organisms, showing selectivity and potency in inhibiting enzyme activity. These compounds are important for understanding antifolate mechanisms and developing potential therapeutics (Rosowsky, Mota, & Queener, 1995).
Antimicrobial Applications
New spiro derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, synthesized through microwave-assisted methods, have been evaluated for antimicrobial activities. Some of these compounds show moderate to low activities against various microbes, indicating their potential in antimicrobial research (Faty, Rashed, & Youssef, 2015).
Antithrombotic Properties
The conversion of certain derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has led to the development of new antithrombotic compounds. These have shown favorable effects on cerebral and peripheral systems, suggesting their potential use in treating thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).
Gastric Antilesion Agents
Substituted tetrahydropyrido[4,3-d]pyrimidines have been synthesized and found to possess gastric antilesion properties against ethanol-induced lesions in rats. Their efficacy in this area suggests potential applications in treating peptic ulcer disease and as an alternative to prostaglandin therapy (Sanfilippo et al., 1992).
Optimization for PI3Kδ Inhibition
The chemical optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffolds has been conducted to develop potent and selective PI3Kδ inhibitors. These inhibitors have shown efficacy in vivo and hold potential as drug candidates for autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYDPTCCORGDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



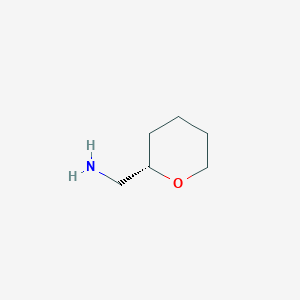
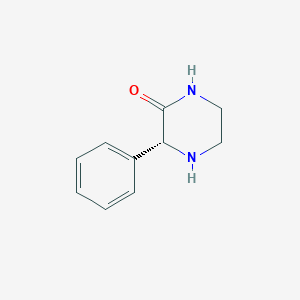
![ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1387762.png)
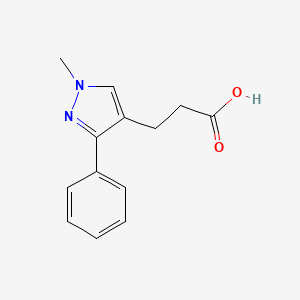
![tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387764.png)
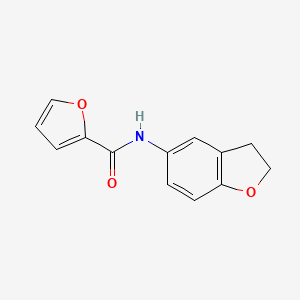
![4-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B1387766.png)
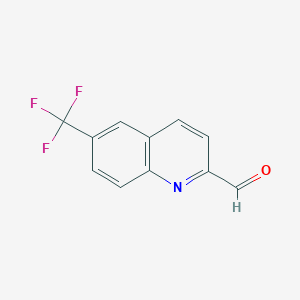
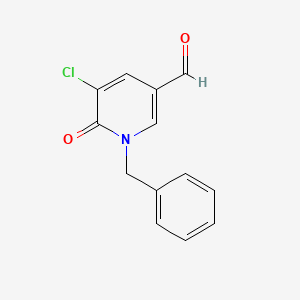
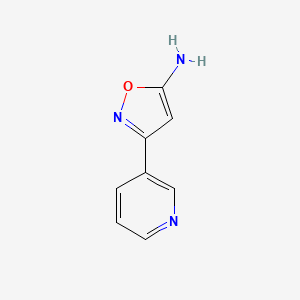
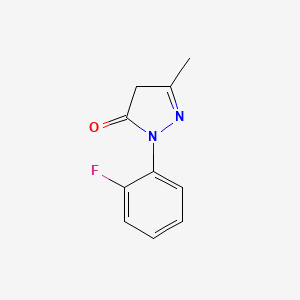
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387773.png)
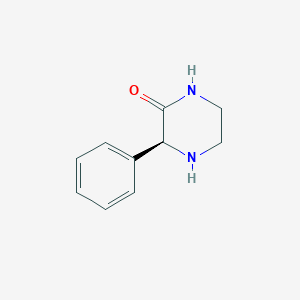
![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)